Cas no 93-27-6 (N-(2-Methoxy-4-nitrophenyl)acetamide)

N-(2-Methoxy-4-nitrophenyl)acetamide structure
93-27-6 structure
Product name:N-(2-Methoxy-4-nitrophenyl)acetamide
CAS No:93-27-6
MF:C9H10N2O4
Molecular Weight:210.186702251434
MDL:MFCD00024461
CID:805904
PubChem ID:66729

N-(2-Methoxy-4-nitrophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(2-Methoxy-4-nitrophenyl)acetamide
    • Acetamide, N-(2-methoxy-4-nitrophenyl)-
    • 2-Acetylamino-5-nitroanisole
    • 2-methoxy-4-nitroacetanilide
    • 5-Nitro-2-acetamino-anisol
    • 5-Nitro-2-acetamino-phenol-methylaether
    • 5-nitro-2-acetylaminoanisole
    • Acetamide,N-(2-methoxy-4-nitrophenyl)
    • acetic acid-(2-methoxy-4-nitro-anilide)
    • EINECS 202-234-0
    • Essigsaeure-(2-methoxy-4-nitro-anilid)
    • N-(2-Methoxy-4-Nitrophenyl)-Acetamide
    • N-(2-Methoxy-4-nitrophenyl)acetamide (ACI)
    • o-Acetanisidide, 4′-nitro- (7CI, 8CI)
    • 2-Acetamido-1-methoxy-5-nitrobenzene
    • 2-Acetylamino-1-methoxy-5-nitrobenzene
    • 4′-Nitro-o-acetanisidide
    • 5-Nitro-2-(acetylamino)anisole
    • NS00039540
    • N-(2-Methoxy-4-nitro-phenyl)acetamide
    • N-(2-methoxy-4-nitrophenyl )acetamide
    • CCRIS 1979
    • MFCD00024461
    • N-(2-methoxy-4-nitrophenyl)-acetamid
    • SCHEMBL10657826
    • 39XSR5VP2J
    • AKOS002807994
    • DB-057390
    • UNII-39XSR5VP2J
    • Oprea1_295866
    • STL199107
    • 4'-NITRO-O-ACETANISIDIDE
    • n-(2-methoxy-4-nitro-phenyl)-acetamide
    • Q27894069
    • BBL104294
    • N-(2-METHOXY-4-NITROPHENYL) ACETAMIDE
    • LS-07424
    • ALBB-023551
    • 2'-Methoxy-4'-nitroacetanilide
    • CS-0187539
    • 93-27-6
    • O-ACETANISIDIDE, 4'-NITRO-
    • E10139
    • DTXSID5059084
    • ACETOACET-2-METHOXY-4-NITROANILIDE
    • DQWRNQKJPNUTPJ-UHFFFAOYSA-N
    • MDL: MFCD00024461
    • インチ: 1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)
    • InChIKey: DQWRNQKJPNUTPJ-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C(OC)=CC([N+](=O)[O-])=CC=1

計算された属性

  • 精确分子量: 210.06400
  • 同位素质量: 210.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 251
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 84.2A^2

じっけんとくせい

  • 密度みつど: 1.327
  • Boiling Point: 409.5 °C at 760 mmHg
  • フラッシュポイント: 201.4 °C
  • Refractive Index: 1.594
  • PSA: 84.15000
  • LogP: 2.15800

N-(2-Methoxy-4-nitrophenyl)acetamide Security Information

N-(2-Methoxy-4-nitrophenyl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-Methoxy-4-nitrophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB414192-1 g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6
1g
€228.00 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RZ111-1g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95+%
1g
1003.0CNY 2021-07-15
Alichem
A019112170-10g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
10g
$596.97 2023-08-31
Alichem
A019112170-5g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
5g
$501.83 2023-08-31
Aaron
AR0065AG-250mg
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
250mg
$35.00 2025-02-11
Aaron
AR0065AG-5g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
5g
$302.00 2025-02-11
A2B Chem LLC
AC85692-1g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
1g
$228.00 2024-07-18
Aaron
AR0065AG-1g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
1g
$95.00 2025-02-11
1PlusChem
1P006524-10g
N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE
93-27-6 95%
10g
$496.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258209-10g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
10g
¥4104.00 2024-04-25

N-(2-Methoxy-4-nitrophenyl)acetamide 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt → 90 °C; 90 °C; 2 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
Reference
The synthesis of 3,3'-dimethoxy-4,4'-diamine azobenzene
Shen, Yan-hang; Li, Sheng-hui; Tang, Chan; Li, Ji-tai, Guangzhou Huagong, 2010, 38(3), 51-52

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  5 s, 3.5 bar, 60 °C
Reference
Continuous flow production process of organic dye fast red B (2-methoxy-4-nitroaniline)
, China, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Nitroaminobenzenes
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 8 h, rt
Reference
Preparation of pyridine derivatives having TTK protein kinase inhibition activity
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ;  1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride
Lu, Yang; Li, Yaming; Zhang, Rong; Jin, Kun; Duan, Chunying, Tetrahedron, 2013, 69(45), 9422-9427

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Dichloromethane ,  Water ;  40 min, 40 - 42 °C; 30 min, 40 - 42 °C
1.2 Reagents: Water ;  5 min
1.3 Reagents: Sodium sulfite Solvents: Water ;  neutralized
Reference
Method for preparing Scarlet Base RC as byproduct in production of Fast Red Base B
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Dichloromethane ,  Water ;  5.9 min, 30 °C
Reference
Cost-effective preparation of 2-methoxy-4-nitroacetanilide in continuous flow reactor
, China, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Nitration of aromatic compounds with nitric acid in inert solvents
Kameo, Takashi; Hirashima, Tsuneaki, Kagaku to Kogyo (Osaka, 1985, 59(2), 49-53

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ;  2 min, 60 °C
Reference
Continuous preparation method of 2-acetylamino-5-nitroanisole
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Interaction of 4-(9-acridinylamino)aniline and derivatives with DNA. Influence of a lysylglycyl side chain on the binding parameters
Henichart, Jean Pierre; Bernier, Jean Luc; Catteau, Jean Pierre, Hoppe-Seyler's Zeitschrift fuer Physiologische Chemie, 1982, 363(8), 835-41

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  60 s, 5.5 bar, 80 °C
Reference
Efficient separation process in preparation of fast red B, and its application in printing and dyeing industry
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
Anticancer anilinoacridines. A process synthesis of the disubstituted amsacrine analog CI-921
Brennan, Sean T.; Colbry, Norman L.; Leeds, Robert L.; Leja, Boguslawa; Priebe, Stephen R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(5), 1469-76

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Pyridine ;  2 h, 120 °C
Reference
Ratiometric fluorescent sensor based on inhibition of resonance for detection of cadmium in aqueous solution and living cells
Xue, Lin; Li, Guoping; Liu, Qing; Wang, Huanhuan; Liu, Chun; et al, Inorganic Chemistry, 2011, 50(8), 3680-3690

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  overnight, reflux; cooled
1.2 Reagents: Water ;  cooled
Reference
Discovery of wtRET and V804MRET Inhibitors: From Hit to Lead
Mologni, Luca; Dalla Via, Martina; Chilin, Adriana; Palumbo, Manlio; Marzaro, Giovanni, ChemMedChem, 2017, 12(16), 1390-1398

Synthetic Circuit 15

Reaction Conditions
1.1 -
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Liquid phase acylation of amines with acetic acid over HY zeolite
Narender, N.; Srinivasu, P.; Kulkarni, S. J.; Raghavan, K. V., Green Chemistry, 2000, 2(3), 104-105

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium pyrosulfite ,  Nitric acid Solvents: 1,2-Dichloroethane ;  0.9 min, 47 °C; 0.9 min, 0 - 5 °C
Reference
Method for continuous synthesizing N-(2-methoxy-4-nitrophenyl)acetamide
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Fuming nitric acid ;  1 h, 0 - 10 °C; 2 h, 0 - 10 °C
Reference
Preparation method of 2-methoxy-4-nitroaniline
, China, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Ozone-mediated reaction of anilides and phenyl esters with nitrogen dioxide: enhanced ortho-reactivity and mechanistic implications
Suzuki, Hitomi; Tatsumi, Atsuo; Ishibashi, Taro; Mori, Tadashi, Journal of the Chemical Society, 1995, (4), 339-43

N-(2-Methoxy-4-nitrophenyl)acetamide Raw materials

N-(2-Methoxy-4-nitrophenyl)acetamide Preparation Products

N-(2-Methoxy-4-nitrophenyl)acetamide 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:93-27-6)N-(2-Methoxy-4-nitrophenyl)acetamide
A949864
Purity:99%/99%
はかる:5.0g/10.0g
Price ($):237.0/405.0